[(2S)-butan-2-yl](methyl)amine hydrochloride
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Overview
Description
(2S)-butan-2-ylamine hydrochloride is a chemical compound with the molecular formula C5H14ClN. It is a chiral amine, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-butan-2-ylamine hydrochloride typically involves the reaction of (S)-2-butanol with methylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the desired stereochemistry is maintained. The product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of (2S)-butan-2-ylamine hydrochloride may involve more scalable methods such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The use of advanced purification techniques, such as crystallization and chromatography, ensures the final product is of high purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-butan-2-ylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Amides, nitriles
Reduction: Secondary amines, tertiary amines
Substitution: Various substituted amines
Scientific Research Applications
(2S)-butan-2-ylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in various chemical processes.
Mechanism of Action
The mechanism of action of (2S)-butan-2-ylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
(2S)-butan-2-ylamine hydrochloride can be compared to other chiral amines, such as:
®-butan-2-ylamine: Similar structure but different stereochemistry, leading to different biological activities.
Methylamine: A simpler amine with a broader range of applications but lacking the chiral specificity.
Ethylamine: Another simple amine with different chemical properties and applications.
The uniqueness of (2S)-butan-2-ylamine hydrochloride lies in its specific stereochemistry, which can lead to unique interactions with biological targets and distinct chemical reactivity.
Properties
CAS No. |
140224-74-4 |
---|---|
Molecular Formula |
C5H14ClN |
Molecular Weight |
123.6 |
Purity |
95 |
Origin of Product |
United States |
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